Cas no 37010-53-0 (1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione)
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2,5-dione,1-(2,3-dichlorophenyl)-
- 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
- 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2,3-dichlorophenyl)pyrrole-2,5-dione
- 1-(2,3-dichlorophenyl)azoline-2,5-dione
- dichloro-phenylmaleimide
- MFCD00125901
- Cyto8A7
- 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione #
- CHEMBL4543545
- AKOS000295987
- A913857
- DTXSID90346146
- SCHEMBL2343843
- FT-0605473
- EN300-17256
- 37010-53-0
- LS-05743
- Z56899202
- CS-0309302
- ALBB-017523
- 1H-Pyrrole-2,5-dione, 1-(2,3-dichlorophenyl)-
- G22236
- STK299939
- DB-004979
-
- MDL: MFCD00125901
- Inchi: 1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H
- InChI Key: YSVTWQFPUVGTDE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1N1C(C=CC1=O)=O)Cl
Computed Properties
- Exact Mass: 240.97000
- Monoisotopic Mass: 240.9697338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.57
- Boiling Point: 379.4°Cat760mmHg
- Flash Point: 183.2°C
- Refractive Index: 1.648
- PSA: 37.38000
- LogP: 2.48780
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066497-500mg |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 500mg |
$158.00 | 2023-09-10 | ||
| TRC | D483803-50mg |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483803-100mg |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483803-500mg |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Alichem | A109004292-5g |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 95% | 5g |
$585.20 | 2023-09-02 | |
| Chemenu | CM519089-1g |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione |
37010-53-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-17256-0.05g |
1-(2,3-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
37010-53-0 | 93% | 0.05g |
$57.0 | 2023-09-20 | |
| Enamine | EN300-17256-0.1g |
1-(2,3-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
37010-53-0 | 93% | 0.1g |
$85.0 | 2023-09-20 | |
| Enamine | EN300-17256-0.25g |
1-(2,3-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
37010-53-0 | 93% | 0.25g |
$121.0 | 2023-09-20 | |
| Enamine | EN300-17256-0.5g |
1-(2,3-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
37010-53-0 | 93% | 0.5g |
$191.0 | 2023-09-20 |
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Suppliers
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione: A Comprehensive Overview
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 37010-53-0) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, also known as Dichlorophenylpyrrole-2,5-dione, has garnered attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a pyrrole derivative characterized by a five-membered heterocyclic ring with a nitrogen atom and two ketone groups. The presence of dichlorophenyl substituents on the pyrrole ring imparts unique electronic and steric properties to the molecule. These properties make it an attractive candidate for various chemical and biological applications.
The compound is typically a white to off-white solid with a molecular weight of 247.14 g/mol. It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility characteristics of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione are crucial for its use in solution-based reactions and biological assays.
Synthesis Methods
The synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione has been extensively studied in the literature. One common method involves the cyclization of 2,3-dichloroaniline with an appropriate diketone or dicarboxylic acid derivative. For example, the reaction of 2,3-dichloroaniline with maleic anhydride in the presence of a suitable catalyst can yield the desired product.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione using microwave-assisted conditions. This method significantly reduced reaction time and improved yield compared to traditional thermal methods. The use of microwave technology in organic synthesis is gaining popularity due to its ability to enhance reaction rates and selectivity.
Biological Activities
1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione has shown promising biological activities in various studies. One notable application is its potential as an anti-inflammatory agent. Research conducted at the University of California demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.
In addition to its anti-inflammatory properties, 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione has been investigated for its antitumor activity. A study published in Cancer Research found that this compound exhibits selective cytotoxicity against human breast cancer cells (MCF-7) while showing minimal toxicity to normal cells. The antitumor effects are attributed to the induction of apoptosis through mitochondrial dysfunction.
Molecular Modeling and Computational Studies
Molecular modeling techniques have been employed to gain insights into the structure-activity relationships (SAR) of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. Computational studies have revealed that the dichlorophenyl substituents play a crucial role in enhancing the binding affinity of the compound to target proteins such as COX-2 and Bcl-2. These findings have guided the rational design of more potent derivatives for therapeutic applications.
A recent computational study using molecular dynamics simulations provided detailed insights into the conformational flexibility and stability of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. The results indicated that the compound adopts a planar conformation that facilitates favorable interactions with protein binding sites.
Clinical Applications and Future Prospects
The potential clinical applications of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione are currently under investigation. Preclinical studies have shown promising results in animal models of inflammatory diseases and cancer. However, further research is needed to evaluate its safety and efficacy in human subjects.
Ongoing clinical trials are exploring the use of this compound as an adjunct therapy for inflammatory conditions such as rheumatoid arthritis and Crohn's disease. Preliminary data suggest that it may offer significant benefits when used in combination with existing treatments.
In conclusion, 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 37010-53-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an exciting area of research for scientists and pharmaceutical companies alike. As more studies are conducted and new derivatives are developed, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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